4-(4,5-dimethylthiophen-3-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride
Description
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Properties
IUPAC Name |
4-(4,5-dimethylthiophen-3-yl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2.ClH/c1-9-5-4-6-16-14(9)18-15-17-13(8-20-15)12-7-19-11(3)10(12)2;/h4-8H,1-3H3,(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYINOCBFVUJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CSC(=C3C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4,5-dimethylthiophen-3-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a thiazole ring and a thiophene moiety , which are known to contribute to various biological activities. The molecular formula is with a molecular weight of 337.88 g/mol. The presence of functional groups such as amines and heterocycles enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds containing thiazole and thiophene structures exhibit a range of biological activities:
- Anti-inflammatory Activity
-
Antimicrobial Properties
- The compound has shown promising antimicrobial activity against various bacterial strains. Studies on structurally related compounds indicate that thiazole derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Aspergillus niger .
- Anticancer Potential
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit COX enzymes is crucial for its anti-inflammatory effects. This inhibition can lead to decreased production of pro-inflammatory mediators.
- Interaction with Cellular Targets : The unique structural features may enhance binding affinity to specific receptors or enzymes involved in disease pathways, thereby modulating cellular responses.
Comparative Analysis with Related Compounds
A comparative analysis highlights the biological activity of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride | Thiazole ring; pyridine substitution | Anti-inflammatory |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amines | Thiazole core; chlorinated thiophene | Anticancer |
| 4-(thiophen-3-ylmethyl)thiazol-2-amines | Thiazole and thiophene rings | Antimicrobial |
The unique combination of dimethylthiophene and methylpyridine in this compound may enhance its solubility and bioavailability compared to other similar compounds, potentially leading to improved therapeutic outcomes.
Case Studies
Several studies have been conducted on thiazole derivatives that provide insights into the biological activities relevant to this compound:
- Study on Anticancer Activity : A derivative similar in structure exhibited an IC50 value of 0.06 µM against non-small cell lung cancer cells, demonstrating significant anticancer potential .
- Antimicrobial Evaluation : Compounds with thiazole moieties have shown effective antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32–42 μg/mL against various pathogens .
Q & A
Q. What challenges arise when scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., cyclization) .
- Purity Control : Implement preparative HPLC or crystallization gradients to meet >99% purity thresholds .
- Waste Reduction : Solvent recovery systems (e.g., DMF distillation) to align with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
